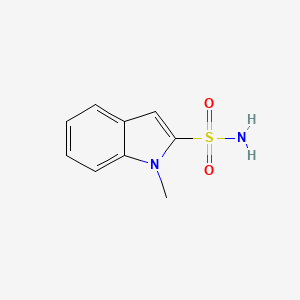

1-Methyl-1h-indole-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

1-methylindole-2-sulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c1-11-8-5-3-2-4-7(8)6-9(11)14(10,12)13/h2-6H,1H3,(H2,10,12,13) |

InChI Key |

NGLSZSLUOMOKDP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 1h Indole 2 Sulfonamide and Its Analogues

Historical and Contemporary Approaches to Indole-2-Sulfonamide Core Synthesis

The synthesis of the indole-2-sulfonamide core has evolved, with numerous methods being reported to construct this key heterocyclic system. nih.gov Classical approaches often involve multi-step sequences, while modern techniques aim for greater efficiency and milder reaction conditions. nih.govrug.nl The inherent chemical properties of the indole (B1671886) ring and the sulfonamide group present unique challenges and opportunities for synthetic chemists. researchgate.net

Regioselective Synthesis of the 1H-Indole-2-Sulfonamide Core

Achieving regioselectivity, the control of the position of chemical bond formation, is paramount in the synthesis of substituted indoles. For the 1H-indole-2-sulfonamide core, this means selectively introducing the sulfonamide group at the second carbon atom of the indole ring.

One effective method for the regioselective 2-sulfonylation of indoles involves an iodine-catalyzed reaction between indoles and sodium sulfinates. This approach is advantageous as it proceeds in one pot at room temperature, under an air atmosphere, and without the need for a metal catalyst, providing various 2-arylsulfonyl indoles. nih.gov Another strategy involves the reaction of indole nucleophiles, prepared using methylmagnesium chloride in the presence of copper chloride, with chiral cyclic sulfamidates. This method demonstrates excellent regioselectivity for the C3-position, which can be adapted for C2 substitution under different conditions. nih.gov

Furthermore, the synthesis of C2 acyl sulfonamide analogues of indole has been achieved through the hydrolysis of a C2 ester to an intermediate carboxylic acid. This acid is then activated with carbonyldiimidazole and reacted with alkylated sulfonamides to yield the desired C2 acyl sulfonamide. researchgate.net

N-Methylation Strategies for the Indole Nitrogen

The introduction of a methyl group at the N1 position of the indole ring is a critical step in the synthesis of 1-Methyl-1H-indole-2-sulfonamide. Various methylation strategies have been developed to achieve this transformation efficiently.

A common and effective method involves the use of a methylating agent in the presence of a base. For instance, treating ethyl 1H-indole-2-carboxylate with dimethyl carbonate (DMC) in dry dimethylformamide (DMF) with potassium carbonate as the base, followed by heating, yields the N-methylated product. mdpi.com The subsequent hydrolysis of the ester group then provides 1-methyl-1H-indole-2-carboxylic acid, a key intermediate. mdpi.com Alternative methods for N-methylation include the use of sodium hydride in dimethylformamide (DMF) or potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF). researchgate.net

More recently, novel and safer methylation protocols have been described. One such method employs phenyl trimethylammonium iodide (PhMe3NI) as a solid methylating agent under mildly basic conditions. acs.orgresearchgate.net This technique offers high monoselectivity for the N-methylation of indoles and is tolerant of a wide range of functional groups. acs.orgresearchgate.netnih.gov Another classic approach involves the use of sodium amide in liquid ammonia (B1221849) to deprotonate the indole nitrogen, followed by the addition of methyl iodide. orgsyn.org

Advanced Synthetic Transformations for Derivative Generation

The generation of diverse derivatives of this compound is crucial for exploring their structure-activity relationships. Advanced synthetic transformations allow for the introduction of various functional groups at different positions of the core molecule. nih.gov

Functionalization at the Sulfonamide Nitrogen

Modification of the sulfonamide nitrogen (N-functionalization) is a key strategy for creating analogues with varied properties. The sulfonamide moiety offers opportunities for introducing a wide array of substituents. nih.govresearchgate.net

A general and widely used method for synthesizing N-substituted sulfonamides is the reaction of sulfonyl chlorides with primary or secondary amines. researchgate.net This reaction is typically robust and allows for the introduction of diverse alkyl and aryl groups onto the sulfonamide nitrogen. researchgate.net For the synthesis of primary sulfonamides, which can be further functionalized, methods involving the reaction of sulfonyl chlorides with ammonia or ammonia surrogates are common, although they can have limitations. acs.org

Advanced photocatalytic methods have also been developed for the late-stage functionalization of sulfonamides. These methods can convert sulfonamides into sulfonyl radical intermediates, which can then be coupled with various alkene fragments to generate a diverse range of derivatives. acs.org

Substituent Introduction on the Indole Ring System

Introducing substituents onto the benzofused portion of the indole ring system allows for fine-tuning of the molecule's electronic and steric properties. Various synthetic methods can be employed to achieve this.

The synthesis can start from an already substituted indole precursor. For example, using a commercially available substituted ethyl 1H-indole-2-carboxylate, such as ethyl-5-chloro-1H-indole-2-carboxylate, allows for the incorporation of a chlorine atom at the C5 position of the final product. nih.gov Friedel-Crafts reactions, catalyzed by agents like tungstosilicic acid hydrate, can also be used to introduce various groups onto the indole core. researchgate.net

Furthermore, directing group strategies in transition-metal-catalyzed C-H activation have emerged as powerful tools for the regioselective functionalization of the indole ring. For instance, an amide group can direct the alkynylation to a specific C-H bond on the aromatic ring. acs.org

Linker Region Modifications and Isosteric Replacements

In many biologically active indole-2-sulfonamide derivatives, a linker region connects the core structure to other chemical moieties. Modifications to this linker, as well as isosteric replacements of the sulfonamide group, are important strategies in medicinal chemistry.

Linker modifications often involve varying the length and flexibility of an alkyl chain connecting the indole-2-carboxamide (a precursor to the sulfonamide) to a terminal group. For instance, linear alkyl diamine chains of varying lengths (from C2 to C5) have been used to connect the 2-carboxamide (B11827560) to terminal substituents. nih.gov This allows for the exploration of how the distance and orientation of the terminal group affect the molecule's properties. nih.gov

Isosteric replacement involves substituting the sulfonamide group with another functional group that has similar physical or chemical properties. The sulfonamide group itself is often considered an isostere of an amide or a carboxylic acid. researchgate.netnih.gov For example, the synthesis of indole-2-carboxamide derivatives, where the sulfonamide is effectively replaced by a carboxamide, is a common strategy. mdpi.com These carboxamides can be synthesized by coupling the corresponding carboxylic acid with various amines. mdpi.com

Emerging Synthetic Strategies and Catalytic Approaches

The contemporary synthesis of this compound and its analogs is increasingly reliant on catalytic C-H activation and functionalization strategies. These methods offer a more atom- and step-economical alternative to traditional multi-step syntheses that often require pre-functionalized starting materials. Key among these emerging approaches are transition-metal-catalyzed reactions that directly target the C-H bonds of the indole nucleus.

One of the most promising and direct strategies involves the rhodium-catalyzed C-2 amidation of indoles. This method utilizes sulfonyl azides as the nitrogen source, which advantageously releases dinitrogen as the sole byproduct. nih.govnih.govacs.orgelsevierpure.com This approach allows for the direct formation of the C-N bond at the C-2 position of the indole ring with high regioselectivity and functional group tolerance. nih.govnih.gov The reaction is robust and can be performed under relatively mild conditions, making it a powerful tool for the synthesis of 2-amino-substituted indoles, including sulfonamide derivatives. nih.gov

Another significant emerging strategy is a two-step approach that involves the initial C-2 selective borylation of the indole, followed by a cross-coupling reaction to introduce the sulfonamide moiety. Boron(III)-catalyzed C-H borylation of indoles with reagents like bis(pinacolato)diboron (B136004) can selectively install a boronic ester at the C-2 position. rsc.org This borylated intermediate is then subjected to a Chan-Lam or Suzuki-Miyaura type cross-coupling reaction. The Chan-Lam coupling, typically catalyzed by copper, allows for the formation of a C-N bond between the indole-2-boronic acid and a sulfonamide. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This method is advantageous as it often proceeds under mild, aerobic conditions and tolerates a wide variety of functional groups.

The table below summarizes the key catalytic systems employed in these emerging strategies for the functionalization of indoles, which are pivotal for the synthesis of this compound and its analogs.

| Catalyst System | Reagents | Reaction Type | Position | Ref. |

| Rhodium(III) Complex | Sulfonyl Azide (B81097) | C-H Amidation | C2 | nih.govnih.gov |

| BF₃·Et₂O | Bis(pinacolato)diboron | C-H Borylation | C2 | rsc.org |

| Copper(II) Acetate | Arylboronic Acid, Sulfonamide | Chan-Lam Coupling | N/A | organic-chemistry.orgorganic-chemistry.org |

| Palladium Catalyst | Aryl Halide, Organoboron Reagent | Suzuki-Miyaura Coupling | N/A | acs.org |

Detailed research findings have demonstrated the utility of these catalytic approaches for creating a diverse range of substituted indoles. For instance, palladium-catalyzed reactions have been extensively used for the C-2 arylation of indoles, which can be adapted for the synthesis of analogs. researchgate.net Similarly, rhodium catalysis is not limited to amidation but has also been employed for oxidative annulation and other C-C bond-forming reactions at the C-2 position, further expanding the toolkit for creating complex indole derivatives. nih.govorganic-chemistry.org

The development of these catalytic methods represents a significant advancement in the synthesis of functionalized indoles. By enabling direct C-H functionalization, chemists can now construct molecules like this compound and a wide array of its analogs with greater efficiency and precision.

Structural Elucidation and Conformational Analysis of 1 Methyl 1h Indole 2 Sulfonamide and Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the synthesized structure of 1-Methyl-1H-indole-2-sulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and composition.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For indole-based sulfonamides, ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum of a typical 1-methyl-1H-indole derivative shows distinct signals for the methyl group, the aromatic protons on the indole (B1671886) ring, and the protons of the sulfonamide group. rsc.orgrsc.org For instance, the N-methyl protons typically appear as a singlet, while the indole ring protons exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. rsc.orgyoutube.com The chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the substituents on the ring. nih.gov The sulfonamide NH proton often appears as a broad singlet at a downfield chemical shift. rsc.orgripublication.com

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For a this compound derivative, distinct signals would be observed for the N-methyl carbon, the carbons of the indole ring, and any carbons in substituent groups. rsc.orgnih.gov The chemical shifts of the indole carbons are characteristic and help confirm the substitution pattern. For example, in 5-(methylsulfonyl)-1-phenyl-1H-indoles, the influence of the substituent at the 2-position on the chemical shifts of the indole carbons has been systematically studied. nih.gov

Interactive Data Table: Representative NMR Data for Indole Sulfonamide Derivatives

Below is a table with representative ¹H and ¹³C NMR data for compounds containing the indole sulfonamide scaffold. Note that specific chemical shifts can vary based on the solvent and substitution patterns.

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-Methyl Group | ¹H | ~3.7 - 4.1 | Singlet | Characteristic signal for the methyl group attached to the indole nitrogen. mdpi.com |

| ¹³C | ~30 - 35 | - | ||

| Indole Aromatic Protons | ¹H | ~6.5 - 8.5 | Doublet, Triplet, Multiplet | Complex region showing signals for protons on the benzene (B151609) and pyrrole (B145914) portions of the indole ring. rsc.orgyoutube.com |

| Sulfonamide NH Proton | ¹H | ~8.8 - 10.2 | Singlet (often broad) | Chemical shift is sensitive to solvent and concentration. rsc.org |

| Indole Aromatic Carbons | ¹³C | ~100 - 145 | - | Characteristic signals confirming the indole core structure. rsc.orgnih.gov |

| Sulfonyl-bearing Carbon (C2) | ¹³C | ~130 - 145 | - | Typically shifted downfield due to the electron-withdrawing sulfonamide group. |

This data is compiled from various sources and represents typical ranges. rsc.orgrsc.orgyoutube.comnih.govmdpi.com

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. rsc.org

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For sulfonamides, common fragmentation pathways include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). researchgate.netnih.govnih.gov The fragmentation of arylsulfonamides can sometimes involve complex rearrangements, providing further clues about the molecule's structure. researchgate.netnih.gov The base peak in the mass spectrum of some sulfonamides corresponds to the cleavage of the sulfonamide bond. researchgate.net For indole derivatives, fragmentation often involves the characteristic loss of HCN from the indole ring. scirp.org

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Ion Type | m/z (calculated) | m/z (observed) | Technique | Significance |

| [M+H]⁺ | 211.0641 | Varies | ESI-HRMS | Confirms the molecular weight and elemental composition of the protonated molecule. |

| [M-SO₂]⁺ | 147.0709 | Varies | MS/MS | A characteristic fragment resulting from the loss of sulfur dioxide, common in sulfonamides. nih.gov |

| Indole-related fragments | Varies | Varies | MS/MS | Fragments corresponding to the stable indole core, often seen after initial losses. scirp.org |

This table illustrates expected data. Actual observed values may vary slightly.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the sulfonamide and indole groups. ripublication.comrsc.orgnist.gov

Key expected vibrational frequencies include:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H bond. ripublication.com

S=O stretches: Two strong absorption bands, typically found at approximately 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric), which are characteristic of the sulfonyl group (SO₂). ripublication.com

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, confirming the presence of the aromatic indole ring.

Solid-State Molecular Architecture via X-ray Crystallography

In the crystal structures of related arylsulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov The packing of molecules in the crystal lattice is often governed by intermolecular interactions such as hydrogen bonding (e.g., between the sulfonamide N-H and an oxygen atom of an adjacent molecule) and C-H···π interactions. iucr.orgiucr.org Such studies on derivatives like 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde have shown that the phenyl ring of the sulfonyl group can be significantly twisted relative to the plane of the indole ring. iucr.orgiucr.orgnih.gov

Conformational Preferences and Rotational Barriers

The sulfonamide group attached to the indole ring is not static; it can rotate around the C-S and S-N bonds. The study of these conformational preferences and the energy barriers to rotation is crucial for understanding how the molecule might interact with biological targets.

The rotation around the aryl-S bond in sulfonamides can be hindered, sometimes leading to the existence of distinct rotational isomers (rotamers) that can be observed by dynamic NMR spectroscopy. The barrier to rotation is influenced by the electronic nature of the substituents and steric hindrance. researchgate.net For many arylsulfonamides, there is a preference for conformations where the amino group of the sulfonamide lies perpendicular to the plane of the aromatic ring. nih.gov In some cases, an eclipsed configuration between the amino hydrogens and the sulfonyl oxygens is favored. nih.govmdpi.com

The rotational barrier around the S-N bond can also be significant, influenced by the partial double-bond character arising from the interaction between the nitrogen lone pair and the d-orbitals of the sulfur atom. researchgate.net Computational studies, alongside experimental techniques like variable-temperature NMR, are often employed to quantify these rotational energy barriers and to determine the relative stability of different conformers. nih.gov

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Elucidation of Key Structural Determinants for Molecular Interactions

Understanding how structural modifications to the indole (B1671886) sulfonamide scaffold affect molecular interactions is fundamental to designing compounds with desired biological activities. Researchers have systematically investigated various parts of the molecule, including the indole ring, the sulfonamide group, and any linking moieties, to map the structural requirements for potent and selective interactions.

The indole ring itself is a critical pharmacophore, and substituents at different positions can profoundly influence binding affinity and biological activity.

The nitrogen at position 1 of the indole ring is a key interaction point. In studies of ligands for the benzodiazepine (B76468) receptor (BzR), it was found that the N-H of the indole nucleus is likely engaged in a hydrogen bond within the binding site. mdpi.com The substitution of this hydrogen with a methyl group, as in the parent compound of this article, resulted in inactive compounds, highlighting the importance of this hydrogen-bond donating capability for certain targets. mdpi.com Conversely, for some antibacterial agents, N-substitution with larger groups like tosyl is considered important for activity. nih.gov

Substituents on the benzene (B151609) portion of the indole ring also play a crucial role.

Position 5: This position has been extensively studied. For certain anti-trypanosomal compounds, small, aliphatic, electron-donating groups (EDGs) like methyl, ethyl, and cyclopropyl (B3062369) at C5 were favored, while electron-withdrawing groups (EWGs) such as halogens or trifluoromethyl groups rendered the compounds inactive. acs.org In a different context, for antibacterial activity against A. baumannii, compounds with a bromine or chlorine substituent at C5 showed potent activity. nih.gov However, for a series of BzR ligands, the introduction of a nitro group at the 5-position led to a significant decrease in binding affinity. mdpi.com

Position 7: In the development of carbonic anhydrase inhibitors, compounds with fluorine or chlorine at position 7 were synthesized, though this led to a relatively flat SAR, making clear interpretations difficult. lookchem.com

Table 1: Effect of Indole Ring Substituents on Biological Activity

| Parent Scaffold | Position | Substituent | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|---|

| Indole-3-glyoxylamides | N1 | -CH₃ | Resulted in inactive compounds | Benzodiazepine Receptor | mdpi.com |

| Indolyl Acrylamides | C5 | -Br, -Cl | Enhanced antibacterial activity | A. baumannii | nih.gov |

| 1H-Indole-2-carboxamides | C5 | -CH₃, -C₂H₅, -cyclopropyl (EDG) | Moderate to good potency | T. cruzi | acs.org |

| 1H-Indole-2-carboxamides | C5 | -F, -Cl, -CF₃ (EWG) | Resulted in inactive compounds | T. cruzi | acs.org |

| Indole-3-glyoxylamides | C5 | -NO₂ | Decreased binding affinity | Benzodiazepine Receptor | mdpi.com |

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can act as a hydrogen bond donor and acceptor. nih.gov Its substitution pattern is critical for molecular recognition and can be modulated to fine-tune a compound's properties.

In the development of antibacterial agents, the importance of the indole N-sulfonamide group was demonstrated when replacing a tosyl group on the indole nitrogen with a simple hydrogen led to a significant loss of potency. nih.gov This indicates that a substitution on the sulfonamide nitrogen, or in this case, the indole nitrogen to form an N-sulfonyl indole, is crucial for the antibacterial effect.

For a series of galectin-3 inhibitors based on an N-acylsulfonamide scaffold, the sulfonamide moiety was varied extensively. nih.gov Condensation of indole-2-carboxylic acids with a range of differently substituted arylsulfonamides (Ar-SO₂NH₂) showed that while many substitutions on the aryl ring were tolerated, yielding compounds with comparable potency, introducing an acidic carboxylic acid group onto this ring was detrimental to binding. nih.gov This suggests that the sub-pocket accommodating this part of the molecule is sensitive to charge. In some molecular models, the acylsulfonyl amide segment forms important charge-charge and hydrogen bonding interactions with arginine residues in the target protein. nih.gov

In many drug design strategies, a linker is used to connect the core scaffold to a terminal functional group to probe additional binding regions or optimize physicochemical properties. The length, flexibility, and chemical nature of this linker are critical for achieving structural complementarity with the target.

In the pursuit of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), researchers introduced various sulfonamide groups connected to the 2-carboxamide (B11827560) of an indolylarylsulfone core via a flexible alkyl diamine linker. nih.gov Varying the length of the diamine chain (from C2 to C5) allowed the terminal sulfonamide to better adapt to and occupy the entrance of the NNRTI binding pocket, contributing to improved antiviral activity. nih.gov

Similarly, in the optimization of anti-trypanosomal indole-2-carboxamides, modifications to the linker between the indole core and a terminal morpholine (B109124) moiety were explored. acs.org Homologating the side chain (increasing its length) or shifting the position of a methylene (B1212753) group within the linker resulted in inactive compounds. acs.org However, reversing the amide linker (from -C(O)NH- to -NHC(O)-) restored potency, demonstrating that the orientation of functional groups within the linker is as important as its length for maintaining the bioactive conformation. acs.org

Table 2: Influence of Linker and Terminal Group Variation

| Scaffold | Linker Modification | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| Indolylarylsulfones | Introduction of (CH₂)n diamine linker (n=2-5) to a terminal sulfonamide | Allowed for better adaptation to binding pocket and improved activity | HIV-1 NNRTIs | nih.gov |

| Indole-2-carboxamides | Homologation (lengthening) of side chain | Led to inactive compounds | T. cruzi | acs.org |

| Indole-2-carboxamides | Reversing the amide linker | Restored potency | T. cruzi | acs.org |

Rational Design Strategies for Novel Indole Sulfonamide Chemical Entities

Rational design leverages SAR data and structural biology to create new molecules with enhanced potency, selectivity, or improved drug-like properties. For indole sulfonamides, this has involved several approaches. One strategy is structure simplification, where a complex lead is stripped down to its essential pharmacophore. nih.gov For instance, after identifying the importance of the indole N-sulfonamide group for antibacterial activity, researchers focused on modifying other parts of the molecule while keeping this key feature intact. nih.gov

Another powerful strategy is the "tail approach," which was used to develop selective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Starting with an indole-3-sulfonamide scaffold, which provides the core zinc-binding function, novel urea-containing tails were appended. This strategy successfully yielded compounds with high selectivity for the hCA II isoform over other related enzymes like hCA I, IX, and XII. nih.gov

Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) models also play a crucial role in rational design. By simulating how compounds like indole sulfonamide derivatives bind to their target, such as the colchicine (B1669291) binding site of tubulin, researchers can gain insights to guide the design of new molecules with a higher probability of potent inhibitory activity. rsc.org

Chemical Space Exploration and Scaffold Morphing Approaches for Indole Sulfonamides

Beyond optimizing a known scaffold, medicinal chemists explore a broader chemical space to discover novel chemotypes with superior properties. Scaffold morphing, or scaffold hopping, is a key technique in this endeavor. It involves replacing the central molecular core (the scaffold) with a structurally different but functionally equivalent one.

A prominent example of this is the transformation of indole-2-carboxylic acid-based inhibitors of the anti-apoptotic protein MCL-1 into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org Researchers replaced the indole core with an indazole scaffold. nih.gov This was a successful strategy because the indazole framework could preserve the critical spatial relationship between the key binding groups while presenting a novel chemical entity. nih.gov Further modifications, such as converting the carboxylic acid to an acylsulfonamide, led to improved inhibition of both protein targets. nih.gov This approach is significant because it can lead to compounds with a different biological profile or improved intellectual property standing. nih.govrsc.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. mdpi.comnih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics that govern a molecule's reactivity. mdpi.com For 1-Methyl-1h-indole-2-sulfonamide, DFT studies are crucial for understanding the influence of the N-methylation and the 2-sulfonamide group on the indole (B1671886) scaffold's electronic environment.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In studies of similar indole derivatives, DFT calculations have been used to determine these energy levels. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the electron-withdrawing sulfonamide group. mdpi.com This distribution dictates how the molecule interacts with other reactants.

Table 1: Illustrative Frontier Molecular Orbital Data for Indole-Based Compounds

| Parameter | Value (eV) | Significance |

| EHOMO | ~ -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.7 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

Note: This table presents typical values for related indole scaffolds based on computational studies and is for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgresearchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. libretexts.org The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying potential values. Typically, red signifies regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral areas. researchgate.net

For this compound, an MEP map would be expected to show a strong negative potential (red) around the oxygen atoms of the sulfonamide group due to their high electronegativity. The area around the sulfonamide's NH2 group and the indole's N-H bond would likely show a positive potential (blue), indicating these as sites for hydrogen bond donation. mdpi.comresearchgate.net Such maps provide a clear rationale for the molecule's non-covalent interaction patterns, which are essential for its biological activity.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that constantly flex and change shape. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com By simulating these dynamics, researchers can explore the molecule's conformational landscape, identify its most stable shapes (conformers), and understand its flexibility. nih.govmdpi.com

For this compound, the key points of flexibility are the rotatable bonds connecting the sulfonamide group to the indole ring. MD simulations can reveal the preferred orientations of this group and how its movement is influenced by the solvent environment. researchgate.net Understanding the molecule's dynamic behavior is crucial, as the specific conformation it adopts upon binding to a protein target often determines its efficacy. mdpi.com MD simulations can validate docking results and confirm the stability of predicted ligand-protein complexes over time. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. jbclinpharm.orgd-nb.info By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby accelerating the drug design process. jbclinpharm.orgmdpi.com

To build a QSAR model for derivatives of this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment). mdpi.com A mathematical model is then generated that links these descriptors to the experimentally measured activity (e.g., IC50 values) of a set of known compounds (a training set). d-nb.infomdpi.com This model can then be used to predict the activity of new designs, prioritizing the synthesis of the most promising candidates. nih.gov

Table 2: Key Descriptor Classes for QSAR Modeling of Sulfonamide Derivatives

| Descriptor Class | Examples | Relevance |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric/Topological | Molecular Weight, Surface Area, Topological Diameter | Relates to the size and shape of the molecule, affecting how it fits into a binding site. mdpi.com |

| Thermodynamic | LogP, Polarizability, Hydration Energy | Describes solubility, membrane permeability, and non-specific binding. mdpi.com |

| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. |

Molecular Docking and Binding Interaction Analysis with Protein Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific protein target (the receptor). nih.govnih.gov This method is fundamental in structure-based drug design, as it helps to visualize how a drug candidate fits into the active site of a protein and what interactions stabilize the complex. jocpr.com Indole-based sulfonamides have been investigated as inhibitors for various enzymes, including carbonic anhydrases, kinases, and fructose-1,6-bisphosphatase. mdpi.commdpi.comlookchem.com

In a typical docking study involving this compound, the compound would be placed into the binding site of a target protein, such as a Janus kinase (JAK). nih.gov The docking algorithm would then explore various binding poses and score them based on factors like binding energy. nih.govbioinformation.net The results would reveal the most likely binding mode and highlight key interactions.

The output of a molecular docking simulation provides a detailed "fingerprint" of the interactions between the ligand and the receptor. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-stacking.

For this compound, the interaction fingerprint within a protein active site would likely feature:

Hydrogen Bonds: The sulfonamide group (-SO2NH2) is an excellent hydrogen bond donor and acceptor. Its oxygen atoms can accept hydrogen bonds from amino acid residues like lysine (B10760008) or arginine, while the -NH2 group can donate hydrogen bonds to aspartate or glutamate (B1630785) residues. mdpi.com

Hydrophobic Interactions: The indole ring and the N-methyl group are hydrophobic and would favorably interact with nonpolar residues such as valine, leucine, and phenylalanine in the binding pocket. nih.gov

π-Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, which significantly contributes to binding affinity. nih.gov

Table 3: Potential Ligand-Receptor Interactions for this compound

| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Sulfonamide -NH2 | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Sulfonamide -SO2 | Lysine, Arginine, Serine, Threonine mdpi.com |

| Hydrophobic | Indole Ring, N-Methyl Group | Leucine, Valine, Phenylalanine, Alanine nih.gov |

| π-π Stacking | Indole Aromatic System | Phenylalanine, Tyrosine, Tryptophan nih.gov |

Prediction of Binding Modes and Affinities with Academic Targets

Computational studies focusing specifically on the binding modes and affinities of this compound with specific academic targets are not extensively available in the public domain. While the broader class of indole sulfonamides has been the subject of various molecular docking and modeling studies, detailed research findings, including binding energy data and specific interacting residues for the N-methylated indole-2-sulfonamide, are not well-documented in peer-reviewed literature.

General principles of molecular modeling suggest that the indole scaffold and the sulfonamide group are key pharmacophoric features that govern interactions with biological targets. The indole ring can participate in hydrophobic and π-stacking interactions, while the sulfonamide group is a well-known zinc-binding group and can also act as a hydrogen bond donor and acceptor. The methyl group at the N1 position of the indole ring in this compound would likely influence the compound's conformational preferences and its ability to act as a hydrogen bond donor at this position, potentially altering its binding profile compared to the parent 1H-indole-2-sulfonamide.

For instance, molecular docking studies on related indole-based sulfonamides have been performed against targets like the JAK-3 protein, revealing potential binding affinities and interactions. nih.gov However, these studies did not specifically include this compound in their analyses. Therefore, any prediction of its binding mode would be purely speculative without dedicated computational experiments.

To provide a comprehensive understanding of its potential interactions, future molecular modeling studies on this compound would be required. Such studies would typically involve:

Target Selection: Identifying potential biological targets based on the known activities of similar compounds.

Docking Simulations: Using computational software to predict the most favorable binding pose of the molecule within the active site of the selected target.

Binding Energy Calculation: Estimating the binding affinity (e.g., in kcal/mol) to predict the strength of the interaction.

Interaction Analysis: Identifying key amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

Without such specific studies, a data table of binding affinities and interacting residues for this compound cannot be compiled.

Chemical Biology Applications and Mechanistic Insights Non Clinical Focus

Exploration as Chemical Probes for Biochemical Pathway Interrogation

The indole (B1671886) sulfonamide scaffold is a recognized pharmacophore in medicinal chemistry and has been explored for the development of chemical probes to investigate various biological pathways. nih.gov Derivatives of indole sulfonamides have been synthesized and evaluated as inhibitors of various enzymes, including kinases and carbonic anhydrases, making them valuable tools for dissecting signaling cascades and physiological processes. nih.govnih.gov For instance, certain indole sulfonamide derivatives have been designed as selective inhibitors of tumor-associated carbonic anhydrase isoforms, which are involved in the regulation of pH in the tumor microenvironment. nih.gov By inhibiting these enzymes, such compounds can serve as probes to study the role of pH dynamics in cancer progression.

Furthermore, the indole core itself is a prevalent motif in many biologically active natural products and synthetic molecules. researchgate.net The functionalization of the indole ring system allows for the generation of diverse chemical libraries that can be screened for novel biological activities. While no specific studies have utilized 1-Methyl-1h-indole-2-sulfonamide as a chemical probe, the general reactivity of the indole nucleus and the biological relevance of the sulfonamide group suggest that it could potentially be developed for such applications.

Analysis of Molecular Target Engagement Mechanisms at a Biochemical Level

The molecular mechanisms by which indole sulfonamide derivatives engage their biological targets have been a subject of investigation for various members of this compound class. The sulfonamide group is a key functional group known to interact with the active sites of various enzymes, often through hydrogen bonding and coordination with metal ions. acs.org For example, in the case of carbonic anhydrase inhibitors, the sulfonamide moiety typically coordinates to the zinc ion in the enzyme's active site, mimicking a substrate or transition state. nih.gov

Mechanistic Studies on Indole Sulfonamide Chemical Reactivity

The chemical reactivity of the indole sulfonamide scaffold is primarily dictated by the individual reactivities of the indole ring and the sulfonamide group. The indole nucleus is an electron-rich aromatic system susceptible to electrophilic substitution, typically at the C3 position. researchgate.net However, functionalization at other positions, including the N1 nitrogen and the C2 position, can also be achieved through various synthetic methodologies. nih.govnih.gov

The sulfonamide group itself can undergo various chemical transformations. The nitrogen atom of a primary or secondary sulfonamide can be alkylated or acylated. nih.govorganic-chemistry.org Specifically, the N-methylation of sulfonamides is a common modification in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility and membrane permeability. nih.govacs.org Studies on the N-methylation of amides and sulfonamides have explored various reagents and conditions to achieve selective mono- or di-methylation. nih.govacs.org

The reactivity of the indole-2-sulfonamide core is of interest for the synthesis of more complex molecules. The sulfonamide group at the C2 position can be viewed as a synthetic handle that can be transformed into other functional groups, such as carboxylic acids or nitriles, thereby providing access to a wider range of indole derivatives. acs.org While specific mechanistic studies on the chemical reactivity of this compound are not available, the general principles of indole and sulfonamide chemistry provide a basis for predicting its potential chemical behavior and for designing synthetic routes to its analogs.

Future Perspectives and Research Challenges for 1 Methyl 1h Indole 2 Sulfonamide

Advancements in Asymmetric Synthesis of Chiral Analogues

The introduction of chirality into drug candidates can lead to significant improvements in potency and selectivity. The development of asymmetric synthetic methods for producing chiral analogues of 1-Methyl-1H-indole-2-sulfonamide is a key area for future research. While the synthesis of racemic indole (B1671886) sulfonamides is established, the enantioselective synthesis of chiral derivatives presents a considerable challenge and opportunity.

Future strategies will likely focus on the use of chiral ligands and catalysts to control stereochemistry during the synthetic process. Research has demonstrated the efficacy of C2-symmetric disulfonamides as chiral ligands that can be modified to create Lewis acid catalysts for enantioselective reactions, such as the alkylation of aldehydes. researchgate.net Another promising avenue is the catalytic asymmetric addition of organozinc reagents to aldehydes, which can be facilitated by chiral titanium complexes prepared from disulfonamide ligands, to produce chiral alcohols with excellent enantioselectivity. researchgate.net The development of chiral tetradentate sulfonamide ligands that act as efficient catalysts in the asymmetric addition of alkyl groups to aldehydes represents another significant advancement. researchgate.net These established principles in asymmetric synthesis could be adapted to the indole sulfonamide framework, potentially involving asymmetric functionalization of the indole core or the synthesis of chiral side chains that can be appended to the sulfonamide group.

Key research challenges include:

Developing catalysts that are highly efficient and selective for the specific indole sulfonamide scaffold.

Controlling stereocenters at various positions on the indole ring or its substituents.

Ensuring the scalability of these asymmetric syntheses for further development.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design and optimization of new chemical entities. researchgate.netresearchgate.net For this compound, these computational tools offer a powerful approach to navigate the vast chemical space and design analogues with tailored properties.

AI/ML algorithms can be trained on existing data from indole sulfonamide derivatives to build predictive models. These models can forecast various properties, including biological activity against specific targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.net Generative models, a subset of AI, can even propose entirely new molecular structures based on learned chemical rules and desired properties, often requiring significantly less training data than traditional deep learning methods by employing techniques like graph grammar. youtube.com This is particularly useful for a specific compound class where available data might be limited. youtube.com

Future research will likely involve:

Generative Adversarial Networks (GANs) and Reinforcement Learning to design novel indole sulfonamide derivatives with optimized multi-parameter profiles.

Predictive ADMET models specifically trained on sulfonamide-containing compounds to better anticipate and mitigate potential liabilities.

Integration of transcriptomics and other 'omics' data with AI/ML models to identify novel biological targets for this class of compounds. nih.gov

| AI/ML Application | Description | Potential Impact on Indole Sulfonamide Design |

| Generative Models | Algorithms that create new data instances. In chemistry, they design novel molecular structures. | Design of new this compound analogues with potentially superior activity and properties. |

| QSAR Modeling | Correlates chemical structure with biological activity to predict the activity of new compounds. | Optimization of substituents on the indole ring or sulfonamide group for enhanced target-specific activity. nih.govacs.org |

| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicological properties of a molecule. | Early-stage filtering of compounds with poor predicted safety or metabolic stability, reducing late-stage failures. researchgate.net |

| Off-Target Prediction | AI/ML models trained to identify unintended biological targets for a given compound. | Designing more selective inhibitors or identifying potential drug repurposing opportunities. nih.gov |

This table provides an interactive overview of how AI and machine learning techniques can be applied to the design of novel indole sulfonamide compounds.

Development of Novel Analytical Methodologies for Complex Systems

As indole sulfonamides are explored for various biological applications, the need for sensitive and specific analytical methods to detect and quantify them in complex biological matrices (e.g., plasma, tissues) becomes critical. Standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are fundamental for purity assessment and structural confirmation. However, future research will require the development of more sophisticated and specialized methodologies.

One innovative approach is the design of chromogenic reactions for specific detection. For example, a method using the related compound 1-methyl-2-phenylindole (B182965) was developed to react with lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxyalkenals, yielding a stable chromophore for colorimetric quantification. nih.gov This assay demonstrates high sensitivity and can be adapted to differentiate between analytes by altering reaction conditions, such as the type of acid used. nih.gov

Future advancements in analytical methodologies for this compound and its analogues could include:

Bioluminescent or Fluorescent Probes: Designing derivatives that can act as probes, where an interaction with a specific biological target (e.g., an enzyme or receptor) elicits a measurable optical signal.

Affinity-Based Assays: Developing highly specific antibodies for use in enzyme-linked immunosorbent assays (ELISAs) to achieve high-throughput quantification in biological fluids.

Advanced Mass Spectrometry Techniques: Employing techniques like mass spectrometry imaging (MSI) to visualize the distribution of the compound and its metabolites within tissue sections, providing crucial information on target engagement and pharmacokinetics.

| Analytical Technique | Application for Indole Sulfonamides | Future Direction |

| HPLC | Purity validation and quantification. | Coupling with advanced detectors for higher sensitivity in complex matrices. |

| NMR Spectroscopy | Structural confirmation and elucidation. | Use in metabolomics studies to track compound transformation in biological systems. |

| Mass Spectrometry (MS) | Molecular weight validation and structural analysis. | Development of quantitative assays (LC-MS/MS) for pharmacokinetic studies and imaging mass spectrometry. |

| Colorimetric Assays | Specific detection of related indole compounds reacting with biological analytes. nih.gov | Design of specific chromogenic or fluorogenic reagents that react directly with this compound. |

This interactive table summarizes current and future analytical methods for the characterization and quantification of indole sulfonamides.

Expanding the Chemical Biology Repertoire of Indole Sulfonamides

The indole sulfonamide scaffold has proven to be a versatile starting point for identifying inhibitors of various biological targets. researchgate.net Derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, aromatase, and as agents with anticancer, antimalarial, and anti-trypanosomal activity. nih.govacs.orgnih.govacs.org The future of this compound research lies in expanding this repertoire, not just for developing new therapeutics, but for creating chemical tools to probe biological systems.

Chemical biology utilizes small molecules to perturb and study biological pathways. By systematically modifying the structure of this compound, researchers can develop a library of compounds to explore new biological questions. For example:

Target Deconvolution: If a derivative shows interesting phenotypic effects in a cell-based screen, "clickable" versions (containing alkyne or azide (B81097) handles) could be synthesized. These versions can be used in affinity-based proteomics to pull down and identify their protein binding partners.

Pathway Profiling: A library of indole sulfonamides could be screened against panels of kinases, proteases, or other enzyme families to understand their selectivity profiles and identify highly specific probes for individual enzymes.

Modulating Protein-Protein Interactions: While many inhibitors target enzymatic active sites, there is growing interest in developing molecules that disrupt protein-protein interactions (PPIs). The indole sulfonamide scaffold could serve as a starting point for designing such modulators.

The existing research provides a strong foundation for this expansion. For example, the discovery of indole-3-sulfonamide derivatives as selective inhibitors of human carbonic anhydrase II (hCA II) highlights the potential for isoform-selective targeting. nih.gov Similarly, the identification of bisindole sulfonamides with potent antimalarial activity against drug-resistant P. falciparum opens the door to developing tool compounds to study parasite-specific pathways. acs.org

The ultimate goal is to move beyond simply identifying "active" compounds and toward creating a versatile toolkit of well-characterized chemical probes derived from the this compound core. This will enable a deeper understanding of fundamental biology and potentially uncover entirely new therapeutic targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-Methyl-1H-indole-2-sulfonamide derivatives?

- The Fischer indole synthesis is a foundational method, utilizing cyclohexanone and phenylhydrazine derivatives under acidic reflux conditions (e.g., methanesulfonic acid in methanol). Subsequent sulfonylation involves nucleophilic substitution at the indole nitrogen using sulfonyl chlorides. Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity .

- Key steps : Cyclization of precursors → Sulfonylation → Purification via column chromatography or recrystallization.

Q. How is this compound characterized structurally and spectroscopically?

- 1H NMR : Assigns proton environments (e.g., methyl groups at ~2.3 ppm, aromatic indole protons at 6.5–8.3 ppm).

- FT-IR : Identifies sulfonamide S=O stretches (~1374 cm⁻¹) and N–H vibrations (~3400 cm⁻¹).

- X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond ~1.63 Å, dihedral angles between aromatic rings). Software like SHELXL refines crystallographic data .

Q. What are the primary biochemical applications of this compound?

- Protein labeling : Reacts with amine groups in peptides to form sulfonamide conjugates, enabling interaction studies.

- Fluorescent probes : Derivatives with fluorophores (e.g., dansyl groups) are used in live-cell imaging due to indole’s inherent fluorescence .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of novel derivatives?

- Refinement protocols : Use SHELXL for high-resolution refinement, accounting for disorder or twinning. Validate hydrogen bonding (e.g., C–H⋯O interactions) and π-stacking distances (3.6–3.7 Å) to confirm stability .

- Visualization tools : ORTEP-3 generates thermal ellipsoid diagrams to highlight anisotropic displacement, while WinGX integrates solution and refinement workflows .

Q. What experimental conditions minimize side reactions during sulfonylation of the indole core?

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid hydrolysis of the sulfonamide group.

- Competing nucleophiles : Use aprotic solvents (e.g., DMF) to suppress unwanted reactions with water or alcohols. Kinetic studies show optimal yields at 60–80°C .

Q. How do electronic effects of substituents influence the reactivity of this compound in medicinal chemistry?

- Electron-withdrawing groups (e.g., fluorine at C-5) enhance electrophilicity at the sulfonamide sulfur, improving cross-coupling efficiency.

- Steric effects : Bulky substituents at C-3 reduce binding affinity in enzyme inhibition assays. DFT calculations correlate Hammett constants with reaction rates .

Q. What strategies address discrepancies between computational and experimental binding affinities in target studies?

- Docking validation : Compare AutoDock Vina predictions with crystallographic binding poses (e.g., PDB entries). Adjust force fields to account for sulfonamide solvation effects.

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy-driven binding, resolving false positives from fluorescence-based assays .

Methodological Tables

Table 1 : Common Analytical Techniques for this compound Derivatives

Table 2 : Optimization of Sulfonylation Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >85% yield above 70°C |

| Solvent | DMF > THF | Reduces hydrolysis by 40% |

| Reaction time | 4–6 hr | Prolonged time increases side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.